4-(bromomethyl)-1-methyl-1H-1,2,3-triazole
Overview
Description
4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole typically involves the alkylation of 1-methyl-1H-1,2,3-triazole with a bromomethylating agent. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole with bromoacetaldehyde diethyl acetal in the presence of a strong acid such as hydrochloric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of 1-methyl-1H-1,2,3-triazole.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antiviral, antibacterial, and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: Employed in the development of novel materials with specific electronic, optical, and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole
- 4-(Iodomethyl)-1-methyl-1H-1,2,3-triazole
- 4-(Hydroxymethyl)-1-methyl-1H-1,2,3-triazole
Comparison: 4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(bromomethyl)-1-methyltriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-3-4(2-5)6-7-8/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJLYVIGOLRODJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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